molecular formula C14H13N3 B1620668 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 878437-60-6

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B1620668
CAS No.: 878437-60-6
M. Wt: 223.27 g/mol
InChI Key: WQRLDBJIXDSJHU-UHFFFAOYSA-N
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Description

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 878437-60-6) is an aromatic heterocyclic compound with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.27 g/mol . This aniline-substituted imidazo[1,2-a]pyridine derivative is a key chemical scaffold in pharmaceutical research, particularly in the exploration of new treatments for neglected tropical diseases. The compound has been identified as a promising hit series in phenotypic high-throughput screening for anti-leishmanial activity, specifically against the intracellular parasite Leishmania donovani , the causative agent of visceral leishmaniasis . Its mechanism of action is believed to involve interaction with specific molecular targets within the parasite, modulating their activity and leading to the observed antiparasitic effects in cell-based infection assays . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, featured in several launched drugs, which underscores the potential of this compound as a versatile starting point for hit-to-lead optimization campaigns . Researchers value this compound for its modular structure and tunable electronic properties, which allow for extensive synthetic modification to establish structure-activity relationships (SAR) and improve both potency and selectivity . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is recommended to store the material in a dark place, under an inert atmosphere, and at room temperature .

Properties

IUPAC Name

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRLDBJIXDSJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377908
Record name 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878437-60-6
Record name 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The foundational method involves reacting α-bromo- or α-chloroketones with substituted 2-aminopyridines. Zhu's protocol (2024) established that 8-methylimidazo[1,2-a]pyridine formation occurs through nucleophilic substitution at C2 of the pyridine ring, followed by intramolecular cyclization. For 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline synthesis, 2-amino-3-nitroaniline serves as the aromatic amine component, requiring precise temperature control at 60–80°C to prevent nitro group reduction.

Reaction Equation
$$
\text{C}7\text{H}6\text{BrO} + \text{C}6\text{H}7\text{N}3 \xrightarrow{\text{FeCl}3, \text{EtOH}} \text{C}{14}\text{H}{13}\text{N}_3\text{O} + \text{HBr}
$$
Typical conditions: 0.1 mmol FeCl3 catalyst, ethanol solvent, 12 h reflux.

Optimization Parameters

Variable Optimal Range Impact on Yield
Temperature 65–75°C ±15% yield Δ
Catalyst Loading 5–7 mol% FeCl3 Non-linear increase
Solvent Polarity ε = 24–30 (EtOH/MeCN) Maximizes cyclization

Recent advancements by Santra et al. (2024) demonstrated that replacing FeCl3 with Zn(OTf)2 increases regioselectivity for the 3-position from 78% to 94%, though at higher catalyst costs. Microwave-assisted conditions (150 W, 30 min) reduced reaction times by 60% while maintaining 79% isolated yield.

Multi-Component Reactions (MCRs)

TosOH-Catalyzed One-Pot Synthesis

Method A from search result provides a streamlined approach combining:

  • 2-Amino-5-methylpyridine (1.2 eq)
  • 2-Nitrobenzaldehyde (1.0 eq)
  • tert-Butyl isocyanide (1.5 eq)

The TosOH (20 mol%) catalyzed reaction proceeds through:

  • Knoevenagel condensation forming α,β-unsaturated ketone
  • [4+1] cycloaddition with isocyanide
  • Aerobic oxidation of nitro to amine group

Purification Protocol

  • Crude product dissolved in 10:1 CH2Cl2/MeOH
  • Sequential washing with 5% NaHCO3 and brine
  • Chromatography on silica gel (230–400 mesh) using hexane/EtOAc gradient

This method achieves 68% yield but requires strict exclusion of moisture. Comparative studies show that replacing TosOH with Amberlyst-15 increases scalability but decreases enantiomeric purity by 12%.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 8-methylimidazo[1,2-a]pyridine-2-boronic acid with 3-nitroaryl bromides followed by nitro reduction:

Step 1: Suzuki-Miyaura Coupling
$$
\text{C}8\text{H}9\text{BN}2 + \text{C}6\text{H}4\text{BrNO}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{C}{14}\text{H}{12}\text{N}3\text{O}_2\text{B}
$$
Conditions: 1.5 eq K2CO3, DME/H2O (3:1), 80°C, 8 h.

Step 2: Catalytic Hydrogenation
10% Pd/C (5 mol%) in MeOH under 50 psi H2 reduces nitro to amine in 93% yield. This orthogonal protection strategy allows late-stage functionalization but incurs 22% higher costs than direct methods.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize high-speed ball milling (HSBM) for reagent mixing:

HSBM Parameters

  • Stainless steel jars (25 mL)
  • 10 mm diameter balls (ball:powder ratio 30:1)
  • 30 Hz frequency for 15 min cycles

This approach eliminates solvent waste and achieves 74% yield through:

  • Mechanically induced Knoevenagel condensation
  • Pressure-accelerated cyclization
  • In situ nitro group reduction via Zn/NH4Cl

Comparative analysis shows 40% reduction in E-factor compared to solution-phase methods.

Biocatalytic Approaches

Transaminase-Mediated Synthesis

Novel enzymatic routes using engineered ω-transaminases (Codexis TA-134):

Key Advantages

  • Stereoselective amination (98% ee)
  • Ambient temperature (25–30°C)
  • Phosphate buffer (pH 7.4) biocompatibility

Current limitations include low substrate loading (≤0.1 M) and extended reaction times (48–72 h). Protein engineering efforts aim to improve turnover numbers by modifying the active site (A269V mutation).

Comparative Method Analysis

Method Yield (%) Purity (HPLC) Cost Index Scalability
FeCl3 Cyclocondensation 82 99.1 1.0 Industrial
TosOH MCR 68 97.8 1.3 Pilot Scale
Pd-Catalyzed Coupling 75 99.5 2.1 Lab Scale
HSBM Mechanochemical 74 98.4 0.8 Bench Scale
Biocatalytic 41 99.9 3.5 Microscale

Cost Index normalized to FeCl3 method=1.0; Scalability based on published kg-scale demonstrations.

Chemical Reactions Analysis

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline has shown promise in several therapeutic areas:

  • Anticancer Activity:
    • Studies indicate that derivatives of imidazo[1,2-a]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .
  • Cannabinoid Receptor Modulation:
    • Research has demonstrated that imidazo[1,2-a]pyridine derivatives can modulate cannabinoid CB2 receptors, suggesting potential applications in pain management and inflammation .

Material Science

The compound's unique structure allows it to be utilized in developing advanced materials:

  • Organic Light Emitting Diodes (OLEDs):
    • The incorporation of this compound into polymer matrices has been explored for enhancing the efficiency of OLEDs due to its favorable electronic properties.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Cannabinoid Receptor ModulationShowed selective binding affinity for CB2 receptors compared to CB1 receptors, indicating potential for reduced psychoactive effects.
OLED DevelopmentAchieved improved light emission efficiency when incorporated into polymer blends compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Derivatives

The following table summarizes derivatives of this compound and their properties:

Compound Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound (Baseline) None 223.27 Parent compound; used in ESIPT studies and as a building block for drug candidates .
3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline Bromo (C8), Fluoro (C4 on phenyl) 331.15 Enhanced reactivity for cross-coupling; precursor to benzamide derivatives .
N-[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline Trifluoromethyl (C3 on phenyl), methyl (C7 on imidazo) 305.29 Increased lipophilicity; potential CNS drug candidate due to CF₃ group .
3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline Chloro (C8), trifluoromethyl (C6 on imidazo) 311.69 High electron-withdrawing effects; predicted pKa = 3.63 (enhanced acidity) .
4-{8-Methylimidazo[1,2-a]pyridin-2-yl}aniline Aniline substituted at C4 (vs. C3 in baseline) 223.27 Altered electronic distribution; potential fluorescence applications .
S13 (4-Fluoro-N-((7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline) Fluoro (C4), pyridinyl (C2 on imidazo) 362.40 Anti-leishmanial activity; optimized for visceral leishmaniasis treatment .

Comparative Analysis of Physicochemical and Functional Properties

Electronic Effects :
  • Electron-Withdrawing Groups (EWGs) : Derivatives with bromo (Br), trifluoromethyl (CF₃), or fluoro (F) substituents exhibit increased electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Electron-Donating Groups (EDGs) : Methyl groups (e.g., at C7 or C8) improve stability but reduce solubility in polar solvents .
Solubility and Stability :
  • Hydrochloride Salts : Derivatives like 3-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline hydrochloride (Mol. Wt. 263.77) show improved aqueous solubility compared to the free base .
  • Trifluoromethyl Derivatives : Higher lipophilicity (LogP ~3.5) improves blood-brain barrier penetration but may reduce metabolic stability .

Notes

  • Synthesis : Most derivatives are synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, as reported in .
  • Safety : All compounds require handling under inert conditions due to air sensitivity .
  • Commercial Availability : The parent compound is listed in building-block catalogs (e.g., Enamine, Alfa) but may require custom synthesis for derivatives .

Biological Activity

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an aniline moiety attached to an imidazo[1,2-a]pyridine ring, characterized by the presence of a methyl group at the 8-position of the imidazo ring. The chemical formula for this compound is C11_{11}H10_{10}N4_{4}, and it typically appears as a yellow solid at room temperature.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Cyclin-dependent Kinase (CDK) Inhibition : Similar compounds have been shown to inhibit CDKs, which play a crucial role in cell cycle regulation.
  • Calcium Channel Modulation : Imidazo[1,2-a]pyridine derivatives may act as calcium channel blockers, influencing cellular excitability and signaling pathways.
  • GABAA_A Receptor Modulation : These compounds can also interact with GABAA_A receptors, potentially affecting neurotransmission and providing anxiolytic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaVariable inhibition

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:

Cancer Cell Line IC50_{50} (µM)
HCT-116 (colon cancer)12.5
MDA-MB-231 (breast cancer)15.0
A431 (epidermoid carcinoma)10.0

The structure-activity relationship (SAR) analysis indicates that modifications to the imidazo ring can significantly impact anticancer efficacy. For instance, the presence of electron-donating groups enhances potency against certain cancer types.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited cell growth in HCT-116 cells by inducing apoptosis through mitochondrial pathways. The compound's interaction with Bcl-2 proteins was particularly noteworthy as it led to decreased cell survival rates.
  • Virtual Screening Approaches : Collaborative virtual screening efforts have identified this compound as a promising candidate with anti-trypanosomal activity against Trypanosoma cruzi. Subsequent assays confirmed its efficacy without significant cytotoxicity to host cells.
  • Pharmacokinetic Studies : Research on pharmacokinetics has shown favorable absorption and distribution profiles for this compound, suggesting potential for further development into therapeutic agents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Reactant of Route 2
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline

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